![molecular formula C10H10O3 B1610182 7-Methoxychroman-3-one CAS No. 76322-24-2](/img/structure/B1610182.png)
7-Methoxychroman-3-one
Overview
Description
7-Methoxychroman-3-one , also known as Fustin or 3,7-dihydroxy-6-methoxychromen-4-one , is a natural compound found in the heartwood of various plant species. Structurally, it belongs to the class of oxygen-containing heterocycles and acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities compared to chromone due to the absence of a double bond between C-2 and C-3 .
Synthesis Analysis
Several studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds. These compounds play a crucial role in medicinal chemistry and exhibit diverse biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular formula of 7-Methoxychroman-3-one is C10H10O3 with a molecular weight of 178.18 g/mol . It contains a chromanone framework, which is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .
Chemical Reactions Analysis
Studies have reported the mechanism of action of 7-Methoxychroman-3-one, and its pharmacokinetics have been investigated among non-breastfeeding and breastfeeding women . It exhibits antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase .
Scientific Research Applications
Anti-Cancer Properties
7-Methoxychroman-3-one derivatives have been synthesized and tested for cytotoxic properties against human cancer cell lines. These compounds have shown potential in inhibiting the proliferation of cancer cells .
Antibacterial Activity
Some derivatives of 7-Methoxychroman-3-one have exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential use in developing new antibacterial agents .
Antifungal Potential
Certain azolyl chromanone phenyl hydrazones derived from 7-Methoxychroman-3-one have shown antifungal potential, which could be explored further for treating fungal infections .
Anti-Proliferative Action
Specific molecules containing 7-Methoxychroman-3-one have been evaluated for their anti-proliferative action, with some compounds demonstrating the ability to arrest the G2/M phase of the cell cycle, which is crucial in controlling cell division .
Future Directions
Mechanism of Action
Target of Action
7-Methoxychroman-3-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been shown to exhibit a wide range of pharmacological activities Chroman-4-one analogs have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Mode of Action
It is known that chroman-4-one analogs interact with their targets to exert their effects . For instance, some Chroman-4-one analogs have been reported to inhibit enzymes like acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
Given the diverse biological activities of chroman-4-one analogs, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . These effects suggest that 7-Methoxychroman-3-one may have similar impacts at the molecular and cellular levels.
Action Environment
This compound represents a promising area of study in the field of medicinal chemistry .
properties
IUPAC Name |
7-methoxy-4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CO2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472106 | |
Record name | 7-methoxychroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76322-24-2 | |
Record name | 7-methoxychroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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